22(S)-Hydroxycholesterol

Catalog No.
S569438
CAS No.
22348-64-7
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
22(S)-Hydroxycholesterol

CAS Number

22348-64-7

Product Name

22(S)-Hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1

InChI Key

RZPAXNJLEKLXNO-GFKLAVDKSA-N

SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Synonyms

(22R)-22-hydroxycholesterol, 22(R)-hydroxycholesterol, 22(R)OH cholesterol, 22-hydroxycholesterol, 22-hydroxycholesterol, (3beta,20R,22R)-isomer, 22-hydroxycholesterol, (3beta,20R,22S)-isomer, 22-hydroxycholesterol, (3beta,22R)-isomer, 22-hydroxycholesterol, (3beta,22S)-isomer, 22R-hydroxycholesterol, 22S-hydroxycholesterol, cholest-5-ene-3beta,22-diol

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O

22(S)-Hydroxycholesterol is a bioactive oxysterol derived from cholesterol, characterized by the presence of a hydroxyl group at the 22nd carbon in the steroid structure. It is identified by its chemical formula C27H46O2 and has a molecular weight of approximately 414.67 g/mol. This compound plays a significant role in various biological processes, including lipid metabolism and cellular signaling pathways.

(22S)-22-hydroxycholesterol acts as an antagonist of the LXR pathway. LXRs are transcription factors, meaning they regulate the expression of other genes. When activated by natural oxysterols, LXRs promote cholesterol efflux (removal) from cells, fatty acid synthesis, and inflammation [].

(22S)-22-hydroxycholesterol binds competitively to the LXR ligand-binding pocket, preventing natural agonists from activating the receptor. This results in decreased expression of LXR target genes and a dampening of the LXR signaling cascade.

Studies have shown that (22S)-22-hydroxycholesterol can:

  • Reduce triacylglycerol (fat) synthesis in muscle cells.
  • Prevent the expression of inflammatory markers in the liver.
  • Lead to lower body weight gain and reduced liver fat stores in animal models [].

Liver X Receptor (LXR) Modulator

(22S)-22-hydroxycholesterol acts as a modulator of the liver X receptor (LXR), a nuclear receptor protein involved in cholesterol, lipid, and glucose metabolism []. When LXR binds to specific molecules, it regulates the expression of various genes involved in these processes. (22S)-22-hydroxycholesterol can either activate or inhibit LXR depending on the cellular context [].

Potential Applications

Several studies have explored the potential applications of (22S)-22-hydroxycholesterol in various areas of scientific research, including:

  • Metabolic Regulation: Studies suggest that (22S)-22-hydroxycholesterol may help regulate lipid and glucose metabolism by influencing LXR activity. This has led to investigations into its potential role in treating metabolic disorders like dyslipidemia and non-alcoholic fatty liver disease [, ].
  • Inflammation: Research suggests that (22S)-22-hydroxycholesterol may have anti-inflammatory properties by suppressing the expression of inflammatory genes mediated by LXR. This has opened avenues for exploring its potential role in inflammatory diseases.
That are crucial for its biological activity:

  • Conversion to Other Oxysterols: It can be converted into other oxysterols, such as 22(R)-hydroxycholesterol, through enzymatic processes involving cytochrome P450 enzymes.
  • Liver X Receptor Modulation: As a modulator of liver X receptors, it can influence the expression of genes involved in lipid metabolism and inflammation.
  • Formation of Complexes: It can form complexes with proteins, affecting their activity and stability.

22(S)-Hydroxycholesterol exhibits various biological activities:

  • Regulation of Lipid Metabolism: It regulates cholesterol homeostasis by activating liver X receptors, which in turn modulate the expression of genes involved in cholesterol efflux and uptake .
  • Osteogenic Effects: Studies have shown that it enhances osteogenesis in periodontal ligament stem cells, indicating potential applications in bone regeneration therapies .
  • Anti-inflammatory Properties: The compound has been linked to the inhibition of monocyte chemoattractant protein 1, suggesting a role in reducing inflammation .

22(S)-Hydroxycholesterol can be synthesized through several methods:

  • Chemical Synthesis: This involves multi-step synthetic routes starting from cholesterol, where specific reagents are used to introduce the hydroxyl group at the 22nd position.
  • Biological Synthesis: Enzymatic conversion of cholesterol via cytochrome P450 enzymes can yield 22(S)-hydroxycholesterol as a natural product.

The unique properties of 22(S)-hydroxycholesterol make it valuable in various fields:

  • Pharmaceutical Research: Its role as a liver X receptor modulator positions it as a candidate for developing drugs aimed at treating metabolic disorders.
  • Regenerative Medicine: Its osteogenic properties suggest potential applications in bone tissue engineering and regenerative therapies for dental and orthopedic applications .
  • Nutraceuticals: As a naturally occurring compound, it may be explored for use in dietary supplements aimed at improving lipid profiles.

Research has highlighted several interactions involving 22(S)-hydroxycholesterol:

  • With Liver X Receptors: It acts as an agonist for liver X receptors, influencing lipid metabolism and inflammatory responses.
  • Cell Signaling Pathways: Interaction with signaling pathways such as Hedgehog signaling has been observed, indicating its role in cellular differentiation processes .

Several compounds share structural similarities with 22(S)-hydroxycholesterol. Here are some notable examples:

CompoundStructure SimilarityUnique Features
20(S)-HydroxycholesterolHydroxylated steroidsMore potent in inducing osteogenic differentiation
22(R)-HydroxycholesterolHydroxylated steroidsDifferent stereochemistry affects receptor binding
CholesterolBase structurePrecursor to all oxysterols; lacks hydroxyl group
24-HydroxycholesterolHydroxylated steroidsInvolved in bile acid synthesis

Uniqueness of 22(S)-Hydroxycholesterol

The distinct stereochemistry at the 22nd carbon differentiates 22(S)-hydroxycholesterol from its analogs, affecting its biological activity and interactions with receptors. Its specific modulation of liver X receptors and promotion of osteogenesis highlight its potential therapeutic applications not shared by other similar compounds.

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

Wikipedia

22R-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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